molecular formula C22H27NO5 B3957974 Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3957974
M. Wt: 385.5 g/mol
InChI Key: NPSFKKFXNVWBLX-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a dihydropyridine ring, an ethylphenyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with calcium channels, inhibiting calcium influx and thereby exerting its effects. The compound’s structure allows it to fit into the binding sites of these channels, blocking their activity and leading to various physiological effects.

Comparison with Similar Compounds

Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory properties.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

dimethyl 4-(4-ethylphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-4-15-7-9-16(10-8-15)20-18(21(24)26-2)13-23(12-17-6-5-11-28-17)14-19(20)22(25)27-3/h7-10,13-14,17,20H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSFKKFXNVWBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4-(4-ethylphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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